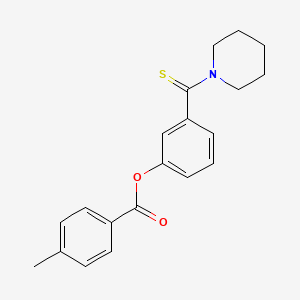![molecular formula C30H29FN2O5 B11663768 (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)
(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring substituted with tert-butylphenyl, ethoxy, and fluorophenyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for similar compounds include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .
Industrial Production Methods
Industrial production of such complex organic compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Understanding the precise molecular targets and pathways involved requires further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane derivatives with various substituents. For example, 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
Properties
Molecular Formula |
C30H29FN2O5 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(5E)-1-(4-tert-butylphenyl)-5-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C30H29FN2O5/c1-5-37-26-17-19(10-15-25(26)38-18-20-8-6-7-9-24(20)31)16-23-27(34)32-29(36)33(28(23)35)22-13-11-21(12-14-22)30(2,3)4/h6-17H,5,18H2,1-4H3,(H,32,34,36)/b23-16+ |
InChI Key |
SQJVGOBEIZDQLU-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)(C)C)OCC4=CC=CC=C4F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(C)(C)C)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![4-methyl-N-[3-oxo-3-(1,4,7-trioxa-10-azacyclododecan-10-yl)propyl]benzenesulfonamide](/img/structure/B11663749.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
